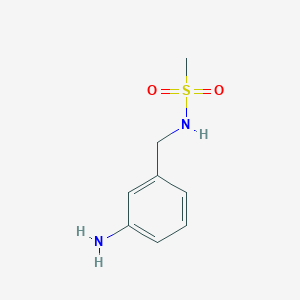
1-(1,1'-Biphenyl-4-yl)-1,4-pentanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1’-Biphenyl-4-yl)-1,4-pentanedione is an organic compound that features a biphenyl group attached to a pentanedione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1’-Biphenyl-4-yl)-1,4-pentanedione typically involves the reaction of biphenyl derivatives with appropriate diketone precursors. One common method includes the use of Friedel-Crafts acylation, where biphenyl is reacted with a diketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of 1-(1,1’-Biphenyl-4-yl)-1,4-pentanedione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,1’-Biphenyl-4-yl)-1,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone moiety to alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(1,1’-Biphenyl-4-yl)-1,4-pentanedione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: The compound is utilized in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism by which 1-(1,1’-Biphenyl-4-yl)-1,4-pentanedione exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The biphenyl moiety allows for π-π stacking interactions, which can enhance binding affinity to target proteins.
Comparación Con Compuestos Similares
1-(1,1’-Biphenyl-4-yl)ethanone: Similar in structure but with a shorter carbon chain.
4,4’-Dibromo-1,1’-biphenyl: Contains bromine substituents on the biphenyl ring.
1,1’-Biphenyl-4-carboxylic acid: Features a carboxylic acid group instead of a diketone.
Uniqueness: 1-(1,1’-Biphenyl-4-yl)-1,4-pentanedione is unique due to its combination of a biphenyl group with a diketone moiety, providing distinct chemical reactivity and potential for diverse applications. The presence of both aromatic and aliphatic components allows for versatile functionalization and incorporation into various chemical frameworks.
Propiedades
IUPAC Name |
1-(4-phenylphenyl)pentane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13(18)7-12-17(19)16-10-8-15(9-11-16)14-5-3-2-4-6-14/h2-6,8-11H,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHQUZXOSKQCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[Cyclopropyl-(4-fluoro-benzyl)-amino]-ethanol](/img/structure/B7863826.png)
![2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol](/img/structure/B7863830.png)

![[(4-Cyanophenyl)methyl]urea](/img/structure/B7863859.png)
methylamine](/img/structure/B7863866.png)

![(2-Methylpropyl)[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B7863873.png)

![N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7863880.png)



![N-[(2-chlorophenyl)methyl]oxan-4-amine](/img/structure/B7863923.png)

